molecular formula C15H14INO B311919 N-(2,6-dimethylphenyl)-3-iodobenzamide

N-(2,6-dimethylphenyl)-3-iodobenzamide

Cat. No.: B311919
M. Wt: 351.18 g/mol
InChI Key: QNFGKYXJTPQSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Dimethylphenyl)-3-iodobenzamide is a benzamide derivative featuring a 2,6-dimethylphenyl group attached to the amide nitrogen and a 3-iodobenzoyl moiety. This compound is of interest due to its structural similarity to agrochemicals and pharmaceutical intermediates, where the 2,6-dimethylphenyl group is a common motif for enhancing steric bulk and metabolic stability .

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

QNFGKYXJTPQSGS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Agrochemical Analogs

Several pesticides share the N-(2,6-dimethylphenyl) backbone but differ in the acyl substituent:

Compound Acyl Group Molecular Weight Application
N-(2,6-dimethylphenyl)-3-iodobenzamide 3-iodobenzoyl 351.18 g/mol Research (potential agrochemical/pharmaceutical)
Dimethachlor 2-chloro-N-(1-methoxyethyl)acetamide 270.73 g/mol Herbicide
Metalaxyl-M Methoxyacetyl-D-alanine 279.34 g/mol Fungicide
Benalaxyl Phenylacetyl-DL-alanine 325.38 g/mol Fungicide

Key Differences :

  • Substituent Effects : The iodine atom in the target compound increases molecular weight and lipophilicity (logP ≈ 4.2 estimated) compared to chlorine (logP ≈ 2.8 for dimethachlor) or methoxy groups (logP ≈ 1.5 for metalaxyl-M). This may enhance membrane permeability but reduce aqueous solubility.
  • Biological Activity : Chloroacetamides (e.g., dimethachlor) inhibit very-long-chain fatty acid synthesis in weeds, while metalaxyl-M targets fungal RNA polymerase . The iodine substituent’s larger size and polarizability could alter target binding or metabolic degradation.

Pharmaceutical-Related Analogs

Impurities in pharmaceutical standards highlight the prevalence of the 2,6-dimethylphenyl group in drug-like molecules:

Compound Acyl Group Molecular Weight Role
N-(2,6-Dimethylphenyl)-pyridine-2-carboxamide Pyridine-2-carboxamide 230.29 g/mol Pharmaceutical impurity
(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Piperidine-2-carboxamide 246.34 g/mol Pharmaceutical impurity

Key Differences :

  • Structural Flexibility : The rigid benzamide core in the target compound contrasts with the heterocyclic carboxamides (piperidine, pyridine), which may confer different conformational preferences for target binding.
  • Electronic Properties : The electron-withdrawing iodine atom in the 3-position could modulate the benzamide’s acidity (pKa) compared to carboxamides with nitrogen-containing heterocycles.

Research Implications

  • Structure-Activity Relationships (SAR) : The iodine substituent’s impact on bioactivity remains underexplored. Comparative studies with chloro- or fluoro-analogs could elucidate halogen-specific effects.

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